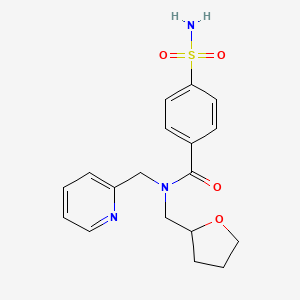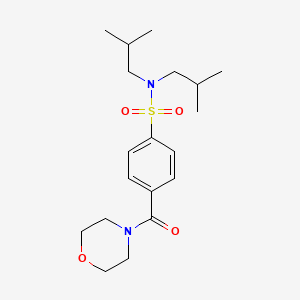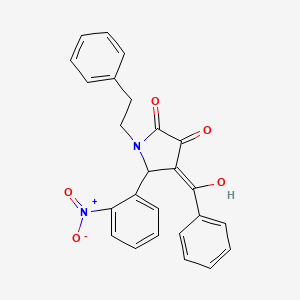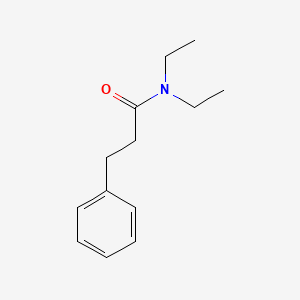![molecular formula C15H22N2O4S B3918994 N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide](/img/structure/B3918994.png)
N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide
Vue d'ensemble
Description
N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide, also known as MSAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MSAP is a sulfonylurea derivative that has been synthesized for its potential use in the treatment of diabetes, cancer, and inflammation.
Mécanisme D'action
N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide exerts its effects through the inhibition of the sulfonylurea receptor 1 (SUR1) protein, which is found in pancreatic beta cells, cancer cells, and inflammatory cells. By inhibiting SUR1, N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide stimulates insulin secretion from pancreatic beta cells, induces apoptosis in cancer cells, and reduces inflammation in inflammatory cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide can stimulate insulin secretion from pancreatic beta cells, which can lead to improved glucose control in diabetic patients. N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide in lab experiments is its specificity for the SUR1 protein, which makes it a useful tool for studying the role of SUR1 in various physiological processes. However, one limitation of using N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide. One direction is the development of N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide analogs with improved potency and specificity for SUR1. Another direction is the investigation of the potential applications of N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide in other areas of scientific research, such as neurology and cardiology. Finally, the use of N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide in clinical trials for the treatment of diabetes, cancer, and inflammatory diseases should be explored.
Conclusion:
In conclusion, N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide is a sulfonylurea derivative that has shown potential applications in various fields of scientific research. The synthesis of N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide involves a series of chemical reactions that result in the formation of a compound that can stimulate insulin secretion, induce apoptosis in cancer cells, and reduce inflammation. N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide has advantages and limitations for use in lab experiments, and future directions for the study of N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide include the development of analogs, investigation of potential applications in other areas of research, and clinical trials for the treatment of various diseases.
Applications De Recherche Scientifique
N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide has shown potential applications in various fields of scientific research. In the field of diabetes, N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide has been studied for its ability to stimulate insulin secretion from pancreatic beta cells. In cancer research, N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[2-methyl-4-[(2-methylsulfonylacetyl)amino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-4-5-6-14(18)17-13-8-7-12(9-11(13)2)16-15(19)10-22(3,20)21/h7-9H,4-6,10H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITOWIVQYUZPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3918912.png)


![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B3918930.png)
![N-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918935.png)
![(4-sec-butoxy-3-ethoxybenzyl)[(5-methylpyrazin-2-yl)methyl]amine](/img/structure/B3918936.png)
![6-(4-bromobenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3918948.png)


![ethyl 4-{[(2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}hydrazino)(oxo)acetyl]amino}benzoate](/img/structure/B3918961.png)
![2-ethyl-6-{3-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3918969.png)

![N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3919013.png)
![N-(2-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3919017.png)